2-Fluoro-4-(2-methoxyphenyl)phenol
Description
2-Fluoro-4-(2-methoxyphenyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of a benzene ring, a fluorine atom at the ortho position, and a 2-methoxyphenyl substituent at the adjacent para position.
Properties
IUPAC Name |
2-fluoro-4-(2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZYMZJAJNJBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684149 | |
| Record name | 3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-42-4 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3-fluoro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Another method involves the direct fluorination of 4-(2-methoxyphenyl)phenol using a fluorinating agent such as Selectfluor. This reaction is typically carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(2-methoxyphenyl)phenol may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and other reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-methoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methoxyphenyl)phenol involves its interaction with specific molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Differences:
Substituent Effects: Electron-Donating Groups: The 2-methoxyphenyl group in the target compound provides stronger electron-donating effects compared to methyl (in 2-Fluoro-4-(4-methylphenyl)phenol) or benzyl groups (in 4-Fluoro-2-(4-methoxybenzyl)phenol). This increases resonance stabilization and may enhance antioxidant activity .
Physicochemical Properties :
- Polarity : The methoxy group increases polarity compared to methyl-substituted analogs, improving solubility in polar solvents .
- Hydrogen Bonding : The fluorine atom strengthens hydrogen-bonding interactions, which could improve binding affinity in biological systems .
Piperazine derivatives with methoxyphenyl groups (e.g., HBK14–HBK19) show central nervous system activity, highlighting the therapeutic relevance of such substituents .
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